molecular formula C15H21NO3 B2375193 2-methoxy-N-[(4-phenyloxan-4-yl)methyl]acetamide CAS No. 1210349-80-6

2-methoxy-N-[(4-phenyloxan-4-yl)methyl]acetamide

Cat. No.: B2375193
CAS No.: 1210349-80-6
M. Wt: 263.337
InChI Key: HRNXZIYZJZQOEO-UHFFFAOYSA-N
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Description

2-methoxy-N-[(4-phenyloxan-4-yl)methyl]acetamide is a synthetic acetamide derivative intended for research and development purposes. Acetamide and phenoxy acetamide scaffolds are of significant interest in medicinal chemistry and pharmacology, often serving as key intermediates in the synthesis of potential therapeutic agents . These compounds are frequently investigated for various biological activities, and researchers utilize them to explore new pharmacological pathways and drug discovery initiatives . As a building block in organic synthesis, this compound can be used to develop more complex molecules for screening against specific biological targets. This product is provided for non-human research applications. It is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. The buyer assumes all responsibility for confirming product identity and/or purity and for the safe handling and use of this material.

Properties

IUPAC Name

2-methoxy-N-[(4-phenyloxan-4-yl)methyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO3/c1-18-11-14(17)16-12-15(7-9-19-10-8-15)13-5-3-2-4-6-13/h2-6H,7-12H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRNXZIYZJZQOEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(=O)NCC1(CCOCC1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-methoxy-N-[(4-phenyloxan-4-yl)methyl]acetamide can be achieved through several synthetic routes. One common method involves the reaction of 4-phenyltetrahydro-2H-pyran-4-ylmethylamine with methoxyacetyl chloride under basic conditions. The reaction typically proceeds in the presence of a base such as triethylamine, which neutralizes the hydrochloric acid byproduct. The reaction is carried out at low temperatures to prevent side reactions and to ensure high yield .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

2-methoxy-N-[(4-phenyloxan-4-yl)methyl]acetamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation typically targets the methoxy group, converting it into a carbonyl group.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions can reduce the carbonyl group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy group, where nucleophiles such as amines or thiols replace the methoxy group.

    Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Scientific Research Applications

2-methoxy-N-[(4-phenyloxan-4-yl)methyl]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-methoxy-N-[(4-phenyloxan-4-yl)methyl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and biological system being studied .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Physicochemical Comparisons

The following table summarizes key structural and physicochemical differences between 2-methoxy-N-[(4-phenyloxan-4-yl)methyl]acetamide and related acetamides:

Compound Name Molecular Formula Substituents/Modifications Molecular Weight (g/mol) Key Features/Applications References
This compound C₁₅H₂₁NO₃ Methoxy-acetamide + tetrahydropyran-phenyl 263.33 Research chemical; structural complexity
2-Azido-N-(4-methylphenyl)acetamide C₉H₁₀N₄O Azido group + 4-methylphenyl 206.21 Explored for click chemistry applications
N-(4-Methoxyphenyl)acetamide C₉H₁₁NO₂ Methoxy-phenyl + acetamide 165.19 Antimicrobial activity reported
2-(4-Formyl-2-methoxyphenoxy)-N-(4-nitrophenyl)acetamide C₁₇H₁₅N₂O₆ Formyl-methoxy-phenoxy + nitro-phenyl 343.31 Discontinued; potential drug intermediate
2-Methoxy-N-(1-phenylethyl)acetamide C₁₁H₁₅NO₂ Methoxy-acetamide + phenylethyl 193.24 Simpler backbone; lower steric hindrance

Functional Group Impact on Properties

Tetrahydropyran-Phenyl vs. Aromatic Substitutents
  • The tetrahydropyran ring in the target compound introduces steric bulk and conformational rigidity compared to simpler phenyl or phenethyl analogs (e.g., N-(4-methoxyphenyl)acetamide). This may influence solubility, bioavailability, and binding affinity in biological systems .
  • Methoxy vs. In contrast, azido () or nitro () groups introduce reactivity (e.g., photolability or redox activity) .

Biological Activity

2-Methoxy-N-[(4-phenyloxan-4-yl)methyl]acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, pharmacological properties, and various biological activities, particularly focusing on antimicrobial and anticancer effects.

Synthesis

The synthesis of this compound involves the reaction of methoxyacetic acid with a substituted phenyl compound. The reaction typically requires specific catalysts and conditions to achieve optimal yields. The compound's structure can be confirmed using spectroscopic techniques such as IR, NMR, and mass spectrometry.

Antimicrobial Activity

Research indicates that acetamide derivatives exhibit significant antimicrobial properties. A study evaluated the antibacterial activity of various acetamide derivatives against several bacterial strains, including E. coli, Staphylococcus aureus, and Pseudomonas aeruginosa. The results are summarized in Table 1.

Sample CodeE. coli (mm)Staphylococcus aureus (mm)Pseudomonas aeruginosa (mm)
3a7No zone16
3b262523
3c303635
3d273029
3e303630

The diameter of the inhibition zones indicates that compounds like sample code 3c show promising antibacterial activity against multiple strains .

Antifungal Activity

In addition to antibacterial properties, acetamide derivatives have also been tested for antifungal activity. The agar diffusion method was employed to assess their effectiveness against Candida species. Results showed varying degrees of inhibition, suggesting that these compounds could be developed as antifungal agents .

Anticancer Activity

The anticancer potential of acetamide derivatives has been investigated in various studies. One notable study involved testing these compounds against A549 (lung cancer) and C6 (glioma) cell lines. The MTT assay revealed that certain derivatives could induce apoptosis in tumor cells, a critical mechanism for anticancer activity.

A summary of the anticancer activity findings is presented in Table 2.

Compound CodeA549 Cell Viability (%)C6 Cell Viability (%)
Compound A4550
Compound B3040
Compound C2025

These results indicate that specific modifications to the acetamide structure can enhance its effectiveness against cancer cell lines .

Case Studies

Several case studies have highlighted the therapeutic potential of derivatives similar to this compound:

  • Case Study on Antibacterial Activity : A group synthesized multiple acetamide derivatives and tested them against common bacterial strains. The study found that modifications to the phenyl ring significantly impacted antibacterial efficacy.
  • Case Study on Anticancer Properties : Another investigation focused on the apoptotic effects of acetamide derivatives on lung cancer cells. The study concluded that specific structural features were critical for inducing cell death pathways in cancer cells.

Q & A

Q. What are the standard synthetic routes for 2-methoxy-N-[(4-phenyloxan-4-yl)methyl]acetamide, and how are key intermediates purified?

The synthesis typically involves a multi-step protocol starting with the condensation of 4-phenyloxan-4-ylmethanamine with methoxyacetyl chloride under anhydrous conditions. Key intermediates are purified via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol . Reaction monitoring by TLC and HPLC ensures intermediate purity (>95%) before proceeding to subsequent steps.

Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?

High-resolution NMR (¹H, ¹³C) is essential for verifying the methoxy group (δ ~3.3 ppm), acetamide carbonyl (δ ~170 ppm), and tetrahydropyran ring protons. IR spectroscopy confirms the amide C=O stretch (~1650 cm⁻¹). Mass spectrometry (ESI-MS) validates the molecular ion peak (e.g., [M+H]+ at m/z 334.18) .

Q. What preliminary biological assays are recommended to screen its bioactivity?

Initial screens include antimicrobial susceptibility testing (MIC assays against S. aureus and E. coli), cytotoxicity assays (MTT on HEK-293 or HeLa cells), and enzyme inhibition studies (e.g., cyclooxygenase for anti-inflammatory potential) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for structurally analogous compounds?

Discrepancies may arise from variations in assay conditions (e.g., serum concentration in cell cultures) or impurities in test samples. Validate findings using orthogonal assays (e.g., SPR for binding affinity vs. functional cellular assays) and ensure compound purity via HPLC (>99%). Cross-reference results with structurally defined analogs (e.g., trifluoromethyl vs. methoxy substituents) to isolate substituent effects .

Q. What strategies optimize reaction yields in large-scale synthesis of this compound?

Optimize solvent systems (e.g., DMF for solubility vs. THF for selectivity) and employ catalytic bases (e.g., DMAP) to accelerate amide bond formation. Use flow chemistry for exothermic steps to improve temperature control. Scale-up purification via flash chromatography with automated fraction collection enhances reproducibility .

Q. How can computational methods predict its metabolic stability or target interactions?

Molecular docking (AutoDock Vina) identifies potential binding pockets in target proteins (e.g., kinases), while MD simulations assess binding stability. ADMET predictors (e.g., SwissADME) evaluate metabolic liabilities, such as CYP450-mediated oxidation of the methoxy group .

Q. What analytical approaches address low solubility in pharmacological assays?

Use co-solvents (DMSO ≤1% v/v) or lipid-based nanoformulations. Solubility enhancement via salt formation (e.g., hydrochloride) or β-cyclodextrin inclusion complexes can be validated by dynamic light scattering (DLS) and saturation shake-flask assays .

Q. How do structural modifications (e.g., oxane ring substitution) impact bioactivity?

Compare analogs with cyclohexane or piperidine rings instead of tetrahydropyran. Assess changes in logP (HPLC logD measurements) and cellular permeability (Caco-2 monolayer assays). SAR studies reveal that 4-phenyl substitution enhances target affinity by 2–3-fold versus unsubstituted analogs .

Safety and Handling

Q. What safety protocols are critical when handling this compound in vitro?

Use nitrile gloves, FFP2 respirators, and fume hoods to avoid inhalation/contact. Store at 2–8°C under argon to prevent hydrolysis. Spill management requires ethanol-based decontamination, not water, due to limited aqueous solubility .

Q. How should researchers mitigate risks of amide bond instability during storage?

Lyophilize the compound and store in amber vials with desiccants (silica gel). Monitor degradation via UPLC-PDA every 6 months; a >5% impurity increase warrants repurification .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.